

HT1042: An In-Depth Technical Guide on its

Biological Activity

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Compound of Interest		
Compound Name:	HT1042	
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Abstract

HT1042 is a potent and selective covalent inhibitor of the human immunoproteasome, a key regulator of protein degradation in immune cells. This document provides a comprehensive overview of the biological activity of **HT1042**, including its mechanism of action, quantitative inhibitory data, and its effects on mycobacterial cell viability. Detailed experimental protocols for the key assays are provided, along with visualizations of the signaling pathway and experimental workflows to facilitate a deeper understanding of its molecular interactions and potential therapeutic applications.

Core Biological Activity: Selective Immunoproteasome Inhibition

HT1042 belongs to the oxathiazolone class of compounds, which have been identified as selective inhibitors of the immunoproteasome (i-20S) over the constitutive proteasome (c-20S). [1] The immunoproteasome is primarily expressed in cells of the immune system and plays a crucial role in processing antigens for presentation by MHC class I molecules, as well as in the regulation of cytokine production and immune cell differentiation.[1][2] Selective inhibition of the immunoproteasome is a promising therapeutic strategy for autoimmune diseases, certain cancers, and inflammatory disorders.[3]



Quantitative Inhibition Data

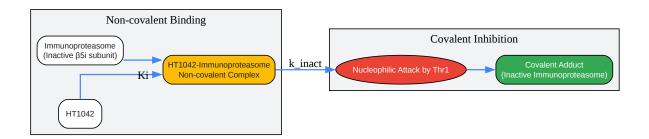
The inhibitory potency of **HT1042** against the chymotrypsin-like (β 5i) subunit of the human immunoproteasome and the corresponding subunit (β 5c) of the constitutive proteasome has been determined. The data highlights the selectivity of **HT1042** for the immunoproteasome.

Compound	Target	k_inact / K_I (M ⁻¹ s ⁻¹)	IC50 (μM)	Reference
HT1042	hu i-20S β5i	1,100,000	0.23	[4]
HT1042	hu c-20S β5c	230	>100	[4]

Table 1: Inhibitory Potency and Selectivity of **HT1042**. "hu i-20S β 5i" refers to the β 5i subunit of the human immunoproteasome. "hu c-20S β 5c" refers to the β 5c subunit of the human constitutive proteasome. A higher k_inact / K_I value and a lower IC50 value indicate greater potency. The data demonstrates the significant selectivity of **HT1042** for the immunoproteasome.

Mechanism of Covalent Inhibition

HT1042 acts as a mechanism-based inactivator, forming a covalent bond with the active site threonine (Thr1) of the β 5i subunit of the immunoproteasome.[1] The proposed mechanism involves a nucleophilic attack by the hydroxyl group of Thr1 on the carbonyl group of the oxathiazolone ring. This leads to the opening of the ring and the formation of a stable covalent adduct with the enzyme, thereby irreversibly inhibiting its proteolytic activity.[5]





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Mechanism of covalent inhibition of the immunoproteasome by HT1042.

Mycobactericidal Activity

In addition to its immunoproteasome inhibitory activity, **HT1042** has demonstrated direct bactericidal effects against Mycobacterium bovis BCG, a commonly used surrogate for Mycobacterium tuberculosis.

Ouantitative Mycobactericidal Data

Compound	Concentration (µM)	Log Kill (BCG)	Reference
HT1042	50	>3	[6]

Table 2: Mycobactericidal Activity of **HT1042**. The data shows a greater than 3-log reduction in the viability of M. bovis BCG upon treatment with 50 μ M **HT1042**, indicating potent bactericidal activity.

Experimental Protocols Immunoproteasome Activity Assay

This protocol describes the measurement of the chymotrypsin-like activity of the immunoproteasome in cell lysates using a fluorogenic substrate.[4][7]

Materials:

- Cells expressing the immunoproteasome (e.g., IFN-y stimulated HeLa cells or immune cell lines)
- Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 250 mM sucrose, 5 mM MgCl₂, 1 mM DTT, 0.5 mM
 EDTA
- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mg/ml BSA, 1 mM EDTA, 1 mM fresh ATP, and 1 mM fresh DTT[7]



- Fluorogenic Substrate: Ac-ANW-AMC (for β 5i activity), typically at a final concentration of 10-50 μ M[7]
- HT1042 stock solution in DMSO
- 96-well black microplates
- Fluorometer capable of kinetic reading with excitation at ~360 nm and emission at ~460 nm

Procedure:

- Cell Lysate Preparation:
 - Harvest cells and wash with cold PBS.
 - Resuspend the cell pellet in Lysis Buffer.
 - Lyse the cells by sonication or freeze-thaw cycles.
 - Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
 - Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).
- Assay Setup:
 - In a 96-well black microplate, add the following to each well:
 - Assay Buffer
 - Cell lysate (e.g., 10-20 μg of total protein)
 - HT1042 at various concentrations (or vehicle control DMSO)
 - Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
- Kinetic Measurement:





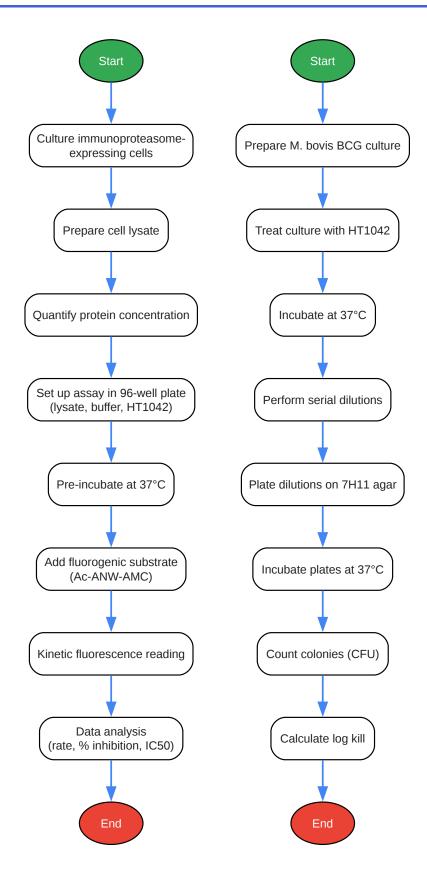


- Initiate the reaction by adding the fluorogenic substrate Ac-ANW-AMC to each well.
- Immediately place the plate in a pre-warmed fluorometer.
- Measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes)
 at 37°C.[7]

• Data Analysis:

- Calculate the rate of substrate hydrolysis (slope of the linear portion of the fluorescence versus time curve).
- Determine the percent inhibition for each concentration of HT1042 relative to the vehicle control.
- Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.





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